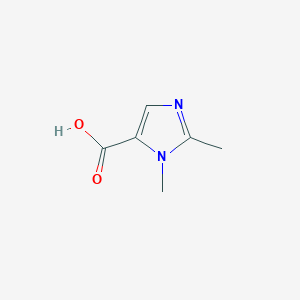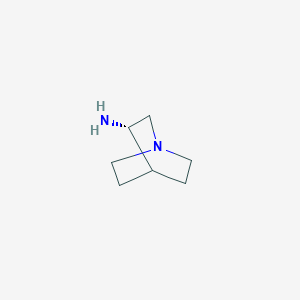
(S)-quinuclidin-3-amine
Overview
Description
(S)-quinuclidin-3-amine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Kinetics and Mechanism Studies
Studies have explored the kinetics and mechanisms of reactions involving (S)-quinuclidin-3-amine. For instance, the reactions of quinuclidines with S-methyl thiocarbonates have been subject to kinetic studies in aqueous solutions, revealing insights into the reaction mechanisms and influencing factors (Castro, Aliaga, & Santos, 2005).
Pharmaceutical Research
In pharmaceutical research, quinuclidines have been investigated for their potential as nonpeptide substance P antagonists, a novel approach to blocking specific physiological responses (Lowe et al., 1992).
Mass Spectrometry Analysis
The mass spectra of substituted quinuclidines, including this compound, have been analyzed. This research helps in understanding the fragmentation and structural properties of these compounds (Kostyanovsky, Mikhlina, Levkoeva, & Yakhontov, 1970).
Antimalarial Activity
This compound derivatives have been evaluated for antimalarial activity, showing potential against Plasmodium falciparum strains. This research is crucial for developing new antimalarial agents (Sharma et al., 2016).
Catalysis Research
Quinuclidine-based catalysts have been investigated for their reactivity in the Baylis-Hillman reaction. This research contributes to the understanding of the correlation between the basicity of the base and reactivity in catalysis (Aggarwal, Emme, & Fulford, 2003).
Interaction with Transition Metal Ions
Studies on pseudo-tetrahedral complexes of quinuclidine with various transition metal ions have provided insights into ligand field strength and molecular geometry, which are important in coordination chemistry (Vallarino, Goedken, & Quagliano, 1978).
Properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

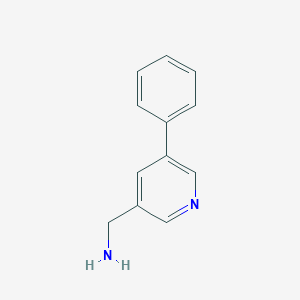

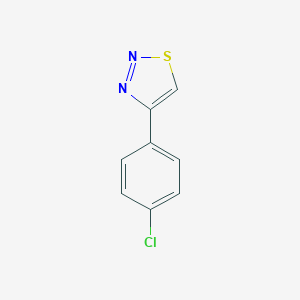
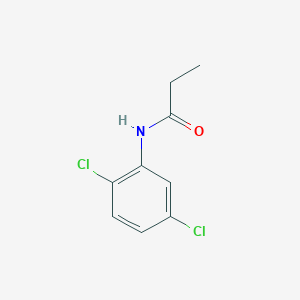

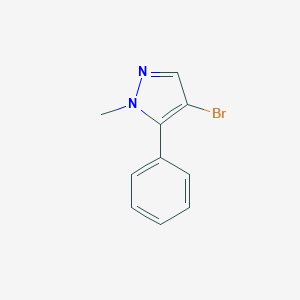




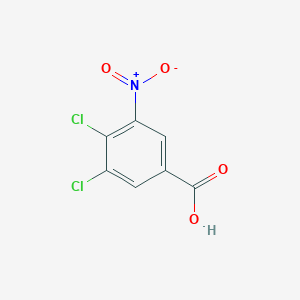
![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)

